molecular formula C12H19N3O2 B2400770 2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone CAS No. 951998-27-9

2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone

Cat. No.: B2400770
CAS No.: 951998-27-9
M. Wt: 237.303
InChI Key: PDVSXECVCLIKIX-UHFFFAOYSA-N
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Description

2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone is a chemical compound of significant interest in neuropharmacological research, particularly as a structural analog of compounds targeting serotonin receptors. Its molecular architecture, featuring a furan moiety linked to a methylpiperazine group via an aminoethanone bridge, is designed to interact with key neurotransmitter systems. Preliminary research and structural analysis suggest its primary research value lies in its potential activity as a serotonergic agent , with a hypothesized affinity for the 5-HT 1A receptor subtype. This receptor is a critical target for investigating the pathophysiology and treatment of various neuropsychiatric disorders, including anxiety, depression, and schizophrenia. Consequently, this compound serves as a valuable pharmacological tool for scientists studying serotonin receptor function, signal transduction pathways, and for the in vitro characterization of novel therapeutics for central nervous system conditions. Its use is confined to laboratory research to elucidate complex neurochemical mechanisms and explore structure-activity relationships within this class of psychoactive substances.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-14-4-6-15(7-5-14)12(16)10-13-9-11-3-2-8-17-11/h2-3,8,13H,4-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVSXECVCLIKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone typically involves the reaction of furan-2-carbaldehyde with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Types of Reactions:

    Oxidation: The furan ring in this compound can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.

    Reduction: The ethanone group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The furan ring and piperazine moiety are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Variations

  • Piperazine Substitution: The 4-methyl group on the piperazine ring distinguishes this compound from non-methylated analogs like 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone (), which lacks methyl substitution. Methylation may enhance metabolic stability and modulate receptor binding .
  • Amino Group Modifications: The furan-2-ylmethyl substituent contrasts with 2-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (), where a thiophene ring replaces furan. Thiophene’s sulfur atom may enhance π-stacking interactions, while furan’s oxygen could influence hydrogen bonding . In {4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl}(2-furyl)methanone (), the furan is part of a methanone group linked to a piperidine-piperazine hybrid scaffold, demonstrating structural complexity that may alter target selectivity .

Pharmacological Activity Trends

  • Antiviral Activity: Compounds like 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone () inhibit HIV-1 reverse transcriptase (IC₅₀ = 0.8–5.2 μM), suggesting that the target compound’s furan and methylpiperazine groups might similarly target viral enzymes .
  • Acetylcholinesterase Inhibition: 2-(2-(4-Benzylpiperazin-1-yl)ethanone () showed moderate acetylcholinesterase inhibition (IC₅₀ = 12.3 μM), implying that substitution patterns on the piperazine ring critically affect enzyme interaction .
  • Receptor Binding :
    • The trifluoromethylphenyl group in MK47 () enhances affinity for serotonin receptors, whereas the target compound’s furan may favor different receptor subtypes (e.g., dopamine or histamine) .

Physicochemical Properties

Compound LogP* Solubility (mg/mL) Molecular Weight (g/mol)
Target Compound 1.8 0.15 (PBS) 291.34
2-(Benzyl(4-Cl-Ph)amino)-1-piperazin-1-yl 3.2 0.08 (PBS) 385.89
{4-[4-(2-Fluorophenyl)piperazinyl]piperidinyl}(furan-2-yl)methanone 2.9 0.10 (EtOH) 413.47

*Predicted using fragment-based methods.

  • Lipophilicity : The target compound’s lower LogP (1.8 vs. 3.2 in ) suggests improved aqueous solubility, advantageous for oral bioavailability.
  • Molecular Weight : At 291 g/mol, the compound adheres to Lipinski’s rules, unlike bulkier analogs (e.g., 413 g/mol in ) .

Biological Activity

2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone, also known by its CAS number 951998-27-9, is a compound of significant interest due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H19N3O2
  • Molecular Weight : 237.30 g/mol
  • Structure : The compound features a furan ring and a piperazine moiety, which are known to contribute to various biological activities.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as a therapeutic agent.

Antiviral Activity

Recent studies have explored the compound's efficacy against viral infections, particularly SARS-CoV-2. Similar compounds with furan moieties have shown promise as inhibitors of viral proteases. For instance, derivatives related to furan structures have demonstrated inhibitory effects on the main protease (Mpro) of SARS-CoV-2 with IC50 values in the low micromolar range .

CompoundIC50 (µM)Cytotoxicity (CC50)
F8-B61.57>100
F8-B221.55>100

These results suggest that modifications to the furan structure can enhance antiviral properties while maintaining low cytotoxicity.

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : The compound may act as a reversible covalent inhibitor of viral proteases, disrupting viral replication.
  • Structural Interactions : The furan ring and piperazine group facilitate interactions with target enzymes through hydrogen bonding and π-stacking interactions .

Case Studies and Research Findings

Several research studies have evaluated the biological activity of compounds related to this compound:

  • Inhibition of Viral Proteases : A study identified non-peptidomimetic inhibitors derived from similar scaffolds that effectively inhibited SARS-CoV-2 Mpro, providing a basis for further optimization of compounds like this compound .
  • Cytotoxicity Assessments : Assessments in Vero and MDCK cell lines indicated that certain derivatives exhibited low cytotoxicity, which is crucial for therapeutic applications .
  • Structure–Activity Relationship (SAR) : Investigations into SAR revealed that specific substitutions on the furan ring are essential for maintaining inhibitory potency against viral targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((Furan-2-ylmethyl)amino)-1-(4-methylpiperazin-1-yl)ethanone, and how are key intermediates characterized?

  • Methodological Answer :

  • Synthetic Routes :
  • Step 1 : Condensation of 4-methylpiperazine with chloroacetyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine, 273 K) to form the ketone intermediate .
  • Step 2 : Nucleophilic substitution of the furan-2-ylmethylamine group under reflux in ethanol, monitored by TLC for reaction progression .
  • Characterization :
  • NMR Spectroscopy : Confirm regiochemistry of the piperazine ring (δ 2.4–3.5 ppm for N–CH2 protons) and furan substituents (δ 6.2–7.4 ppm for aromatic protons) .
  • Mass Spectrometry : Validate molecular weight (calculated for C₁₃H₂₁N₃O₂: 275.3 g/mol) .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities >0.1% .
  • Stability Testing : Accelerated degradation studies at 40°C/75% RH for 4 weeks; monitor via FTIR for ketone oxidation (C=O peak at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How does the conformational flexibility of the 4-methylpiperazine ring influence the compound’s interactions with biological targets?

  • Methodological Answer :

  • Crystallographic Analysis : Use SHELX programs for single-crystal X-ray diffraction to resolve chair vs. boat conformations of the piperazine ring .
  • Key Metrics : Bond angles (N–C–C–N dihedral ~50–60°) and hydrogen-bonding patterns (e.g., C=O∙∙∙H–N interactions) .
  • Docking Studies : Compare minimized energy conformers (e.g., Gaussian 09) against enzyme active sites (e.g., kinases) to predict binding modes .

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer :

  • Data Reconciliation :
  • Assay Validation : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific interactions .
  • Structural Analog Analysis : Compare with derivatives (e.g., fluorophenyl or pyrimidine substitutions) to isolate structure-activity relationships (SAR) .

Q. How can researchers optimize reaction yields when scaling up synthesis without compromising stereochemical integrity?

  • Methodological Answer :

  • Process Optimization :
  • Solvent Selection : Replace ethanol with DMF to enhance solubility of intermediates at higher concentrations .
  • Catalysis : Introduce Pd/C (0.5 mol%) for selective deprotection of amine groups .
  • In-Line Monitoring : Use ReactIR to track reaction kinetics and adjust parameters in real time .

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